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molecular formula C11H11ClO4 B8569220 3-(3-Chloro-2,4-dimethoxyphenyl)prop-2-enoic acid CAS No. 502483-92-3

3-(3-Chloro-2,4-dimethoxyphenyl)prop-2-enoic acid

Cat. No. B8569220
M. Wt: 242.65 g/mol
InChI Key: TWGIBBRHLNPMOJ-UHFFFAOYSA-N
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Patent
US06972339B2

Procedure details

A solution of compound (2a) (11.07 g, 55.2 mmol), malonic acid (8.639 g, 83 mmol) and piperidine (2 ml, 1.722 g, 20.2 mmol) in 80 ml of anhydrous pyridine was refluxed (bath temperature 110° C.) for 2 h. Reaction mixture was cooled, concentrated under vacuum and acidified 250 ml of 5% aqueous citric acid to a pH of 3. Resulted heterogeneous mixture was sonicated for a few minutes. The precipitated material was filtered off, washed with water (2×20 ml) and dried in vacuum over KOH to give 12.7 g (52.3 mmol, 95% yield) of pure (HPLC, 1H NMR) desired acid 3a as a white solid. 1H NMR (DMSO-d6): δ 7.77 (d, J=9.0 Hz, 1H), 7.67 (d, J=16.0 Hz, 1H), 7.01 (d, J=9.0 Hz, 1H), 6.51 (d, J=16.0 Hz, 1H), 3.90 (s, 3H), 3.77 (s, 3H).
Quantity
11.07 g
Type
reactant
Reaction Step One
Quantity
8.639 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([O:12][CH3:13])=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=O.C(O)(=O)[CH2:15][C:16]([OH:18])=[O:17].N1CCCCC1>N1C=CC=CC=1>[Cl:1][C:2]1[C:3]([O:12][CH3:13])=[C:4]([CH:5]=[CH:15][C:16]([OH:18])=[O:17])[CH:7]=[CH:8][C:9]=1[O:10][CH3:11]

Inputs

Step One
Name
Quantity
11.07 g
Type
reactant
Smiles
ClC=1C(=C(C=O)C=CC1OC)OC
Name
Quantity
8.639 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
80 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
Resulted heterogeneous mixture
CUSTOM
Type
CUSTOM
Details
was sonicated for a few minutes
FILTRATION
Type
FILTRATION
Details
The precipitated material was filtered off
WASH
Type
WASH
Details
washed with water (2×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuum over KOH

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C=CC1OC)C=CC(=O)O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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